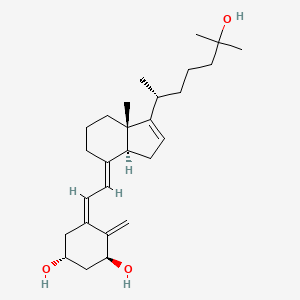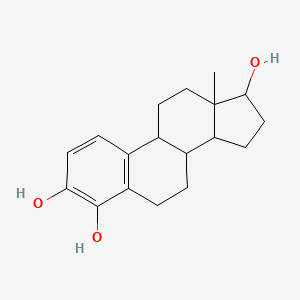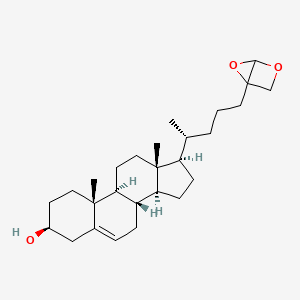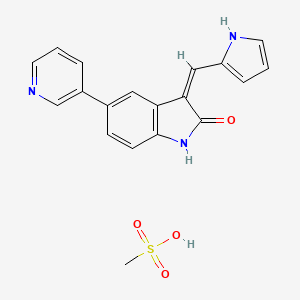![molecular formula C31H38O4 B10763704 17-Acetyl-11-(4-acetylphenyl)-17-(3-hydroxypropyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10763704.png)
17-Acetyl-11-(4-acetylphenyl)-17-(3-hydroxypropyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RTI 6413-018 is a novel compound that has been identified as a selective androgen receptor modulator. It has been studied for its ability to induce specific conformational changes in the androgen receptor, which can lead to differential gene expression patterns. This compound has shown potential in various scientific research applications, particularly in the field of endocrinology and cancer research .
Preparation Methods
The synthesis of RTI 6413-018 involves several steps, including the use of combinatorial peptide phage display and molecular dynamic structure analysis. The structures of androgen receptor with RTI 6413-018 bound were solvated by placing them into a box of TIP3P water molecules. Two thousand steps of steepest descent and three thousand steps of conjugated gradient minimization were performed under periodic boundary and constant pressure conditions
Chemical Reactions Analysis
RTI 6413-018 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include dihydrotestosterone and other androgen receptor agonists. The major products formed from these reactions are typically androgen receptor complexes with altered conformations, which can lead to distinct patterns of gene expression .
Scientific Research Applications
RTI 6413-018 has been extensively studied for its applications in scientific research. In chemistry, it is used to study the structure and function of androgen receptors. In biology and medicine, it has been used to investigate the role of androgen receptors in prostate cancer and other endocrine disorders. The compound has shown promise in the development of selective androgen receptor modulators, which can be used to treat a variety of conditions, including muscle wasting, osteoporosis, and certain types of cancer .
Mechanism of Action
The mechanism of action of RTI 6413-018 involves its binding to the androgen receptor, which induces a specific conformational change in the receptor structure. This change enables the receptor to adopt a distinct conformation that facilitates differential gene expression. The molecular targets of RTI 6413-018 include the androgen receptor and various co-regulatory proteins that interact with the receptor. The pathways involved in its action include the regulation of gene expression and the modulation of cellular signaling pathways .
Comparison with Similar Compounds
RTI 6413-018 is similar in structure to other selective androgen receptor modulators, such as RTI 6413-001 and RU486. it is unique in its ability to induce specific conformational changes in the androgen receptor that do not support high-affinity intermolecular interactions between the amino and carboxyl termini of the receptor . This unique property makes RTI 6413-018 a valuable tool for studying the structure and function of androgen receptors and for developing new therapeutic agents.
Similar Compounds
- RTI 6413-001
- RU486
- R-1881
- Androstenedione
- Dexamethasone
Properties
Molecular Formula |
C31H38O4 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
17-acetyl-11-(4-acetylphenyl)-17-(3-hydroxypropyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C31H38O4/c1-19(33)21-5-7-22(8-6-21)27-18-30(3)28(13-15-31(30,20(2)34)14-4-16-32)26-11-9-23-17-24(35)10-12-25(23)29(26)27/h5-8,17,26-28,32H,4,9-16,18H2,1-3H3 |
InChI Key |
HPCUOGAWAFZLFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2CC3(C(CCC3(CCCO)C(=O)C)C4C2=C5CCC(=O)C=C5CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tetrasodium;[[[(2R,3R,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B10763650.png)
![(3R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B10763651.png)

![(1R)-1-methyl-9-[(3-methylazetidin-3-yl)amino]-8-(trifluoromethyl)-3,5-dihydro-1H-[1,2,4]triazino[3,4-c][1,4]benzoxazin-2-one](/img/structure/B10763687.png)
![2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol](/img/structure/B10763693.png)
![[[[(2R,3R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B10763696.png)
![(1R,3S,5Z)-5-[(2Z)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10763711.png)

![3,5-Dibromo-3'[(6-oxo-1,6-dihydropyridazin-3-yl)methyl]-DL-thyronine](/img/structure/B10763725.png)
![1-methyl-9-[(3-methylazetidin-3-yl)amino]-8-(trifluoromethyl)-3,5-dihydro-1H-[1,2,4]triazino[3,4-c][1,4]benzoxazin-2-one](/img/structure/B10763728.png)

![tetrasodium;[[[(2R,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B10763739.png)
